

Spectroscopic Profile of Methyl 4-bromothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-bromothiophene-2-carboxylate*

Cat. No.: *B1314318*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-bromothiophene-2-carboxylate**, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **Methyl 4-bromothiophene-2-carboxylate** is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The data for **Methyl 4-bromothiophene-2-carboxylate**, typically recorded in deuterated chloroform (CDCl₃), is summarized below.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.69	Doublet (d)	1.5	1H	H-5
7.45	Doublet (d)	1.5	1H	H-3
3.90	Singlet (s)	-	3H	-OCH ₃

¹³C NMR (Carbon-13 NMR)

While a specific experimental spectrum for **Methyl 4-bromothiophene-2-carboxylate** is not readily available in the public domain, the expected chemical shifts can be predicted based on established data for bromothiophenes and the substituent effects of the carboxylate group. The predicted ¹³C NMR spectral data are presented below.

Predicted Chemical Shift (δ) ppm	Assignment
~162	C=O (ester)
~138	C-2
~132	C-5
~128	C-3
~115	C-4
~52	-OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. The expected key IR absorption bands for **Methyl 4-bromothiophene-2-carboxylate** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (-OCH ₃)
~1720	Strong	C=O stretch (ester)
~1550, ~1450	Medium-Strong	C=C stretching in thiophene ring
~1250	Strong	C-O stretch (ester)
~700-800	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **Methyl 4-bromothiophene-2-carboxylate**, the key expected observations are detailed below. The molecular weight of this compound is 221.07 g/mol .

m/z	Interpretation
220/222	Molecular ion peak ([M] ⁺) showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹ Br and ⁸¹ Br are in an approximate 1:1 ratio).
189/191	Loss of a methoxy group (-OCH ₃) from the molecular ion.
141	Loss of bromine from the molecular ion.
59	Fragment corresponding to the methoxycarbonyl group ([COOCH ₃] ⁺).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Methyl 4-bromothiophene-2-carboxylate** in 0.6-0.8 mL of deuterated chloroform (CDCl_3). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- **^1H NMR Acquisition:**
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- **^{13}C NMR Acquisition:**
 - Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon environment.
 - A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - Process the data similarly to the ^1H NMR spectrum.

FT-IR Spectroscopy

- **Sample Preparation:**
 - **Thin Film** (for liquids or low-melting solids): Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - **KBr Pellet** (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

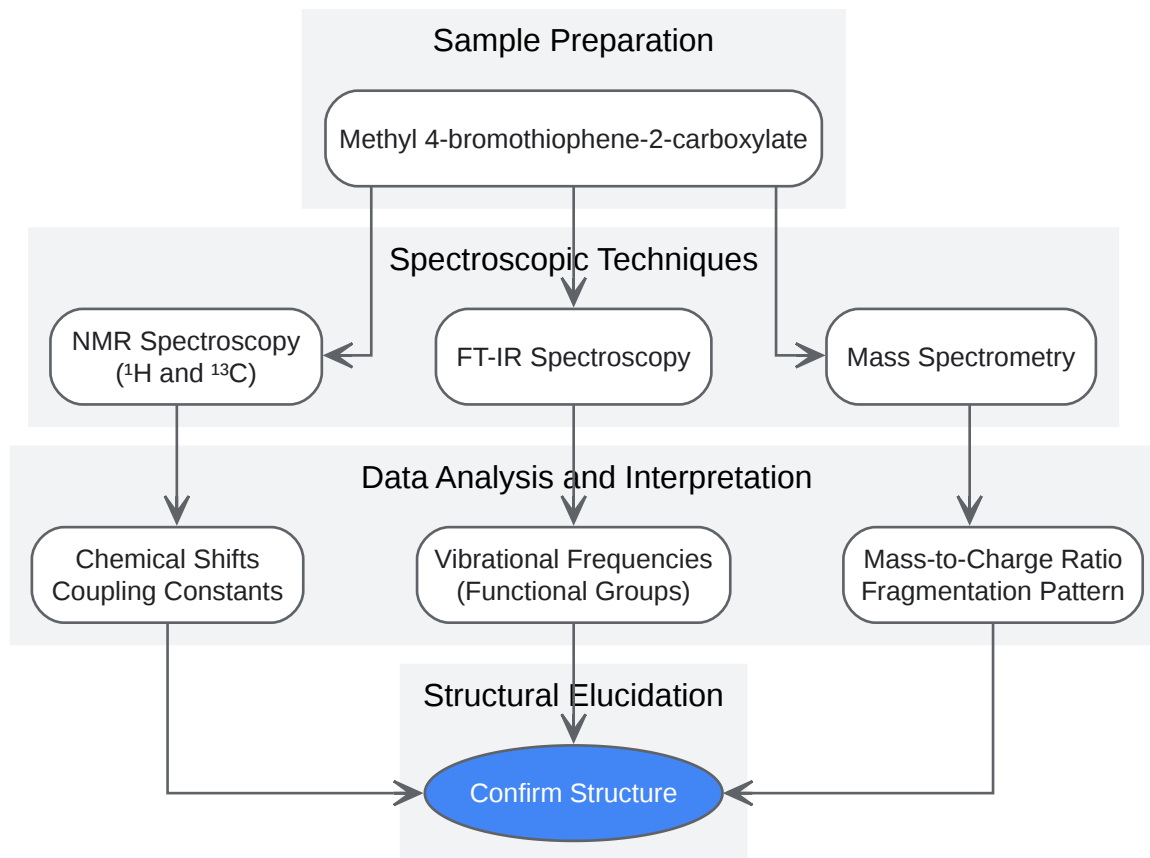
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that will likely show a prominent molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

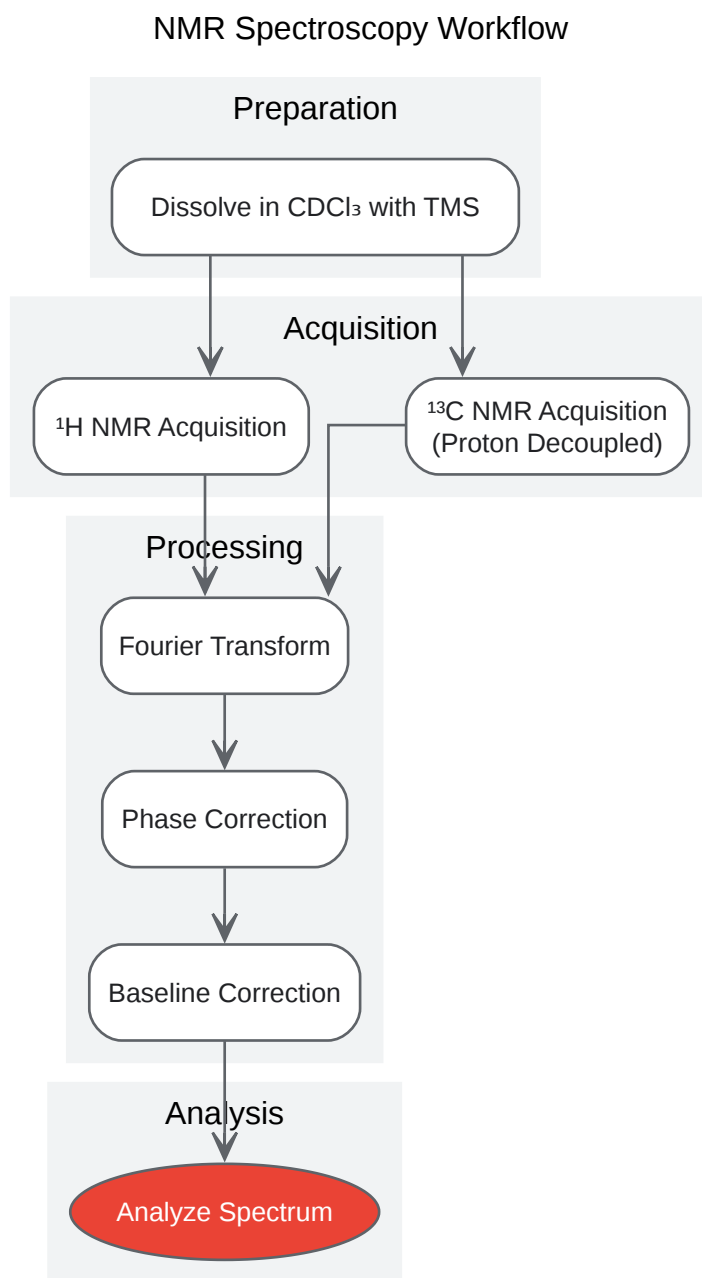
Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis for **Methyl 4-bromothiophene-2-carboxylate**.

Workflow for Spectroscopic Analysis of Methyl 4-bromothiophene-2-carboxylate

[Click to download full resolution via product page](#)

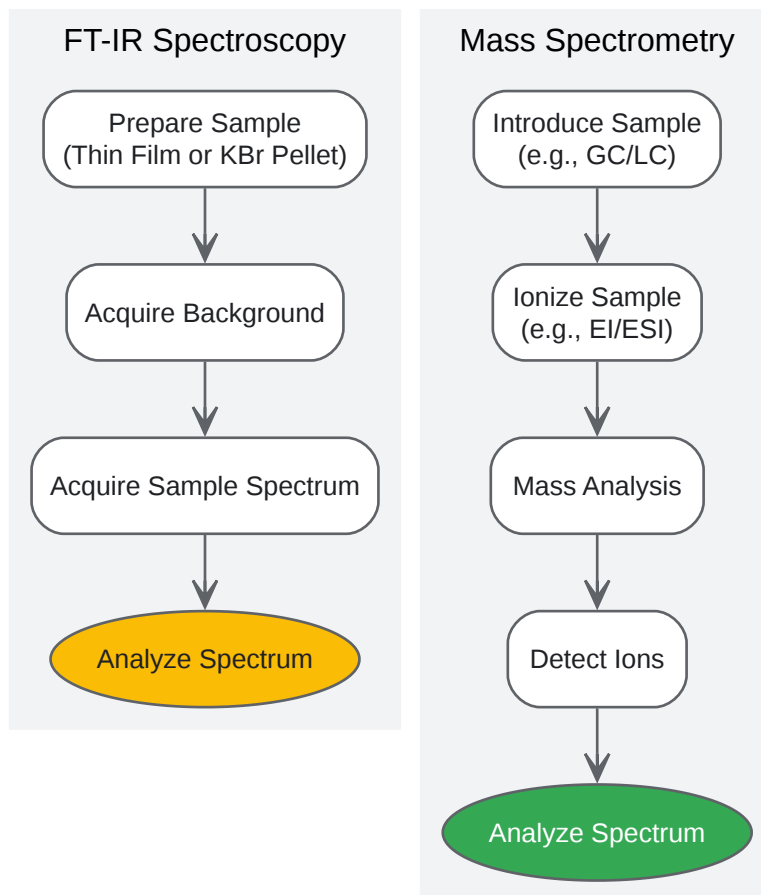
Caption: Overall workflow for the spectroscopic analysis and structural confirmation of **Methyl 4-bromothiophene-2-carboxylate**.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for acquiring and processing NMR spectra.

IR and MS Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Comparative workflows for FT-IR and Mass Spectrometry experiments.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-bromothiophene-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314318#spectroscopic-data-of-methyl-4-bromothiophene-2-carboxylate-nmr-ir-ms\]](https://www.benchchem.com/product/b1314318#spectroscopic-data-of-methyl-4-bromothiophene-2-carboxylate-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com